molecular formula C19H16F3N3O4 B11506037 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

Cat. No.: B11506037
M. Wt: 407.3 g/mol
InChI Key: KQVARFFOORJRQD-UHFFFAOYSA-N
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Description

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidinone ring. Its molecular formula is C18H15F3N2O4, and it has a molecular weight of 380.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed by the reaction of benzylamine with a suitable diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or imidazolidinones.

Scientific Research Applications

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

Uniqueness

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H16F3N3O4/c1-29-14-9-7-13(8-10-14)15(26)23-18(19(20,21)22)16(27)25(17(28)24-18)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,26)(H,24,28)

InChI Key

KQVARFFOORJRQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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